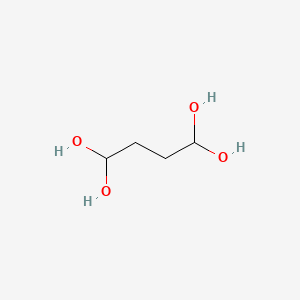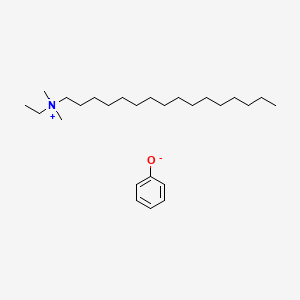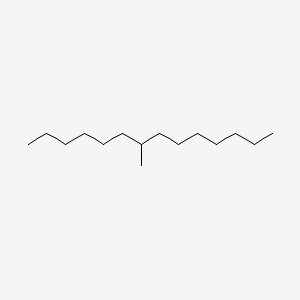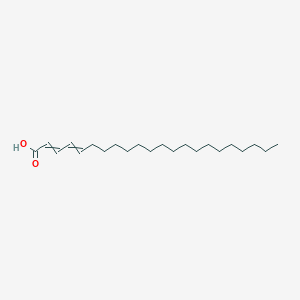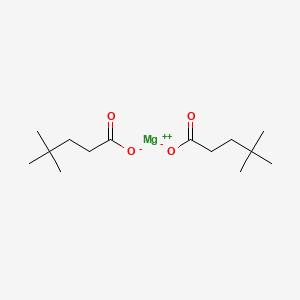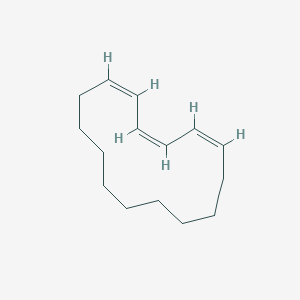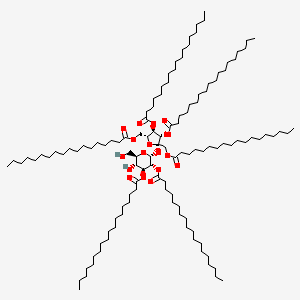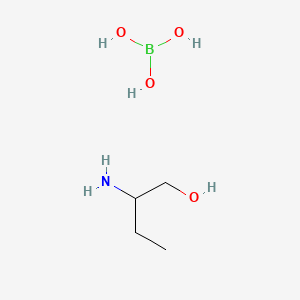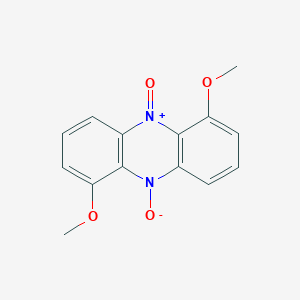
Isoteinemine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoteinemine is a steroidal alkaloid compound that has been isolated from various species of the Veratrum genus, particularly Veratrum californicum. Steroidal alkaloids are known for their complex structures and diverse biological activities. This compound has garnered interest due to its potential medicinal properties and its role in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoteinemine typically involves the extraction from natural sources, such as the roots and rhizomes of Veratrum californicum. The extraction process includes:
Solvent Extraction: The plant material is dried and ground, followed by extraction using solvents like methanol or ethanol.
Purification: The crude extract is subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the difficulty in synthesizing it in large quantities. advancements in biotechnological methods and the use of genetically modified organisms may offer potential routes for large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions
Isoteinemine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Isoteinemine has several scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, providing insights into the synthesis and modification of steroidal alkaloids.
Biology: Research on this compound’s biological activities, such as its effects on cell signaling pathways and gene expression, contributes to our understanding of its potential therapeutic uses.
Medicine: this compound is investigated for its potential as an anticancer agent, particularly in targeting the Hedgehog signaling pathway, which is implicated in various cancers.
Industry: The compound’s unique properties make it a candidate for the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Isoteinemine exerts its effects through several mechanisms:
Cell Signaling: It modulates cell signaling pathways, such as the Hedgehog pathway, which plays a crucial role in cell differentiation and proliferation.
Gene Expression: this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Isoteinemine is compared with other steroidal alkaloids, such as:
Cyclopamine: Both compounds are isolated from Veratrum species and have similar structures, but cyclopamine is more widely studied for its Hedgehog pathway inhibition.
Veratramine: Another steroidal alkaloid with similar biological activities, but with distinct structural differences that affect its pharmacological properties.
Muldamine: Shares structural similarities with this compound but has different biological activities and potential therapeutic applications.
This compound’s uniqueness lies in its specific structural features and its potential for diverse biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
65027-00-1 |
|---|---|
Molecular Formula |
C27H45NO2 |
Molecular Weight |
415.7 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,16R,17R)-10,13-dimethyl-17-[(1S)-1-[(2R,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H45NO2/c1-16-5-8-23(28-15-16)17(2)25-24(30)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,28-30H,5,7-15H2,1-4H3/t16-,17+,19?,20+,21-,22-,23+,24+,25-,26-,27-/m0/s1 |
InChI Key |
IRRHFODGOMSPEE-XUIZEMEISA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](NC1)[C@@H](C)[C@H]2[C@@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CCC(C5)O)C)C)O |
Canonical SMILES |
CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



